1-[4-(Aminomethyl)phenyl]ethan-1-amine
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Overview
Description
1-[4-(Aminomethyl)phenyl]ethan-1-amine is a chemical compound with the molecular formula C9H14N2 and a molecular weight of 150.22 g/mol It is characterized by the presence of an aminomethyl group attached to a phenyl ring, which is further connected to an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Aminomethyl)phenyl]ethan-1-amine typically involves the reaction of 4-(aminomethyl)benzaldehyde with ethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst . The reaction conditions often include a solvent like methanol or ethanol and a temperature range of 20-40°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The final product is purified through techniques such as recrystallization or chromatography to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-[4-(Aminomethyl)phenyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as primary amines, using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; in solvents like ether or tetrahydrofuran at low temperatures.
Substitution: Various nucleophiles (e.g., halides, alkoxides); in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Primary amines.
Substitution: Substituted phenyl ethanamines.
Scientific Research Applications
1-[4-(Aminomethyl)phenyl]ethan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: Employed in the study of enzyme-substrate interactions and as a ligand in receptor binding assays.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(Aminomethyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. Pathways involved may include signal transduction, metabolic processes, and cellular communication .
Comparison with Similar Compounds
Similar Compounds
1-[4-(Dimethylamino)phenyl]ethan-1-amine: Similar structure but with a dimethylamino group instead of an aminomethyl group.
1-[4-(Aminomethyl)phenyl]propan-1-amine: Similar structure but with a propanamine moiety instead of ethanamine.
1-[4-(Aminomethyl)phenyl]butan-1-amine: Similar structure but with a butanamine moiety instead of ethanamine.
Uniqueness
1-[4-(Aminomethyl)phenyl]ethan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its aminomethyl group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry and pharmaceutical research .
Properties
IUPAC Name |
1-[4-(aminomethyl)phenyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5,7H,6,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHDHRUTQHJLFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)CN)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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